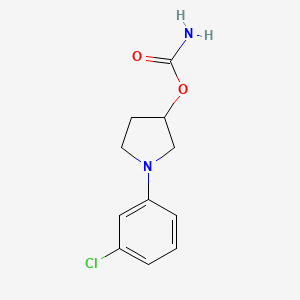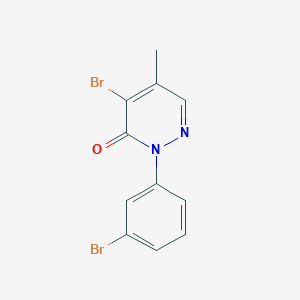
5-Hydrazinyl-4-methyl-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-4-methyl-3-phenylisoxazole is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-4-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenylisoxazole-3-carbohydrazide with hydrazine hydrate in refluxing methanolic conditions for 3-5 hours . This method ensures the formation of the desired hydrazinyl derivative with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinyl-4-methyl-3-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-4-methyl-3-phenylisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-4-methyl-3-phenylisoxazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Another isoxazole derivative used in the synthesis of penicillin intermediates.
5-Phenylisoxazole-3-carbohydrazide: A precursor in the synthesis of 5-Hydrazinyl-4-methyl-3-phenylisoxazole.
Uniqueness
This compound is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug discovery, offering potential therapeutic benefits not found in other similar compounds.
Propiedades
Número CAS |
25388-07-2 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(4-methyl-3-phenyl-1,2-oxazol-5-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-7-9(13-14-10(7)12-11)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
Clave InChI |
QLIYEZSWMPHVLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C2=CC=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)


methanone](/img/structure/B12911035.png)
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)
![2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B12911050.png)



![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)




